4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a white crystalline powder . It has a molecular weight of 167.17 . The IUPAC name for this compound is (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 167.17 . The storage temperature is 0-8°C .Scientific Research Applications
Antihypertensive Agents
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has been investigated for its potential as an antihypertensive agent. Researchers have explored its effects on blood pressure regulation and its ability to modulate vascular tone. Further studies are needed to fully understand its mechanism of action and efficacy in this context .
Xa Factor Inhibitors
This compound has been utilized in the preparation of Xa factor inhibitors. Xa factors play a crucial role in blood coagulation, and inhibiting them can be beneficial in preventing thrombosis and related cardiovascular events. Researchers have explored the potential of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride as a candidate for Xa factor inhibition .
CDK (Cyclin-Dependent Kinase) Inhibitors
Cyclin-dependent kinases (CDKs) are essential regulators of cell cycle progression. Inhibition of CDKs can be therapeutically relevant in cancer treatment. Some studies have investigated the use of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride as a CDK inhibitor. Its potential to interfere with cell cycle progression and suppress tumor growth warrants further exploration .
Prolyl Isomerase Pin1 Inhibitors
Pin1 is a prolyl isomerase enzyme involved in cell signaling and protein stability. Inhibition of Pin1 has implications for cancer therapy and neurodegenerative diseases. Researchers have identified 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride as a dual inhibitor against both Pin1 and cyclophilin. This dual inhibition strategy holds promise for therapeutic interventions .
Mechanism of Action
Target of Action
It is noted that this compound is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These targets play crucial roles in metabolic regulation and blood pressure control, respectively.
Mode of Action
Given its structural similarity to glucagon antagonists and angiotensin ii receptor antagonists, it can be inferred that it may interact with these targets to exert its effects .
Biochemical Pathways
If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially influence metabolic pathways and blood pressure regulation pathways, respectively .
Result of Action
If it acts as a glucagon antagonist or an angiotensin ii receptor antagonist, it could potentially have effects on glucose metabolism and blood pressure regulation, respectively .
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLBLCOABKEJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride |
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